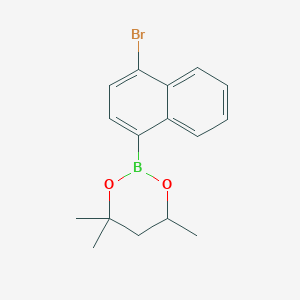
2-(4-Bromo-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane (often referred to as 4-BnN) is an organic compound belonging to the class of boron-containing compounds known as boronic acids. It is a white solid that is insoluble in water and soluble in organic solvents. 4-BnN is of interest due to its unique properties that make it an attractive candidate for a variety of scientific research applications.
Scientific Research Applications
4-BnN has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a reagent for the determination of trace metals, and as an inhibitor of enzymes. It has also been used as a probe for studying the structure and function of proteins, lipids, and carbohydrates.
Mechanism of Action
4-BnN functions by binding to the active site of an enzyme and preventing it from catalyzing its reaction. This inhibition of enzyme activity can be used to study the structure and function of enzymes, as well as to identify potential drug targets.
Biochemical and Physiological Effects
4-BnN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-BnN can inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, 4-BnN has been shown to have anti-inflammatory and anti-bacterial effects in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-BnN in laboratory experiments is its ability to inhibit the activity of enzymes. This makes it an attractive tool for studying the structure and function of enzymes, as well as for identifying potential drug targets. On the other hand, 4-BnN is insoluble in water and can be difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for 4-BnN research. These include further studies on its biochemical and physiological effects, as well as its potential use as a drug target. Additionally, further research could focus on improving the solubility of 4-BnN in aqueous solutions, which would make it easier to work with in laboratory experiments. Other potential future directions include exploring its use as a catalyst in organic synthesis, as a reagent for the determination of trace metals, and as an inhibitor of enzymes.
Synthesis Methods
4-BnN can be synthesized through a variety of methods, including the reaction of 4-bromonaphthalene with dimethyl dioxaborinane in a solvent such as chloroform. The reaction is typically carried out at a temperature of approximately 80°C and results in the formation of a white solid. The reaction is typically complete within 5 minutes and yields a product with a purity of 95-99%.
properties
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BBrO2/c1-15(2)9-18-16(19-10-15)13-7-8-14(17)12-6-4-3-5-11(12)13/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURPLAZLXJZCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C3=CC=CC=C23)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














